

7-Chloronaphthalene-1-carboxylic acid melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Chloronaphthalene-1-carboxylic acid

Cat. No.: B1611588

[Get Quote](#)

A Technical Guide to the Physicochemical Characterization of 7-Chloronaphthalene-1-carboxylic Acid

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is a foundational requirement for innovation and discovery. **7-Chloronaphthalene-1-carboxylic acid**, a substituted aromatic compound, presents unique properties relevant to various synthetic pathways and potential pharmaceutical applications. Understanding its fundamental physical constants, such as melting and boiling points, is critical for purity assessment, reaction condition optimization, and material handling.

This guide provides an in-depth analysis of the theoretical principles and practical methodologies for determining the melting and boiling points of **7-Chloronaphthalene-1-carboxylic acid**. While experimentally determined values for this specific compound are not widely published in readily accessible literature, this document outlines the authoritative, field-proven protocols required to obtain them, ensuring scientific integrity and reproducibility.

Physicochemical Properties of 7-Chloronaphthalene-1-carboxylic Acid

A summary of the known and theoretically computed properties of **7-Chloronaphthalene-1-carboxylic acid** is essential for a comprehensive understanding. These values serve as a baseline for experimental work.

Property	Value	Source
IUPAC Name	7-chloronaphthalene-1-carboxylic acid	PubChem[1]
CAS Number	58926-30-0	PubChem[1]
Molecular Formula	C ₁₁ H ₇ ClO ₂	Smolecule[2]
Molecular Weight	206.62 g/mol	Smolecule[2]
Melting Point	Data not available. Requires experimental determination.	-
Boiling Point	Data not available. Requires experimental determination.	-

Part 1: Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity. For a pure compound, melting occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities causes a depression of the melting point and a broadening of the melting range.[3] This phenomenon is a cornerstone of compound identification and purity verification in organic chemistry.

Causality Behind Experimental Choices

The structure of **7-Chloronaphthalene-1-carboxylic acid**—a rigid aromatic core with a polar carboxylic acid group—suggests strong intermolecular forces, including hydrogen bonding and π -stacking. Carboxylic acids often form hydrogen-bonded dimers, which significantly raises their melting points compared to non-polar compounds of similar molecular weight.[4] The planar nature of the naphthalene ring allows for efficient crystal packing, further increasing the energy required to transition from a solid to a liquid state.[5] Therefore, a relatively high melting point is anticipated.

Self-Validating Experimental Protocol: Capillary Method

This protocol describes the use of a standard melting point apparatus, a self-validating system when performed with care and proper calibration.

Materials:

- **7-Chloronaphthalene-1-carboxylic acid** sample (must be completely dry and finely powdered)[3]
- Melting point apparatus (e.g., Mel-Temp or digital equivalent)
- Glass capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Step-by-Step Methodology:

- Sample Preparation: Place a small amount of the crystalline sample on a clean, dry surface. Use a mortar and pestle to grind the sample into a fine, homogeneous powder. This ensures uniform heat transfer within the sample.[3]
- Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.
- Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder tightly into the bottom. The packed sample should be approximately 1-2 mm high.[6]
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the apparatus is calibrated with a known standard if high accuracy is required.
- Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more precise measurements.
- Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat the block quickly to about 15-20°C below the approximate melting point found in the previous step.
- Slow Heating and Observation: Decrease the heating rate to 1-2°C per minute. Observe the sample closely through the magnifying lens.

- Recording the Melting Range:
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Record the temperature (T_2) at which the last crystal of the solid melts completely.
 - The melting point is reported as the range $T_1 – T_2$.
- Validation: Repeat the accurate measurement at least twice with fresh samples. Consistent results confirm the validity of the measurement.

Part 2: Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.^{[7][8]} This property is influenced by molecular weight, intermolecular forces (like hydrogen bonding in carboxylic acids), and molecular shape.^{[9][10]} For high-molecular-weight solids like **7-Chloronaphthalene-1-carboxylic acid**, determining the boiling point can be challenging as the compound may decompose at the high temperatures required for boiling at atmospheric pressure.

Causality and Technical Considerations

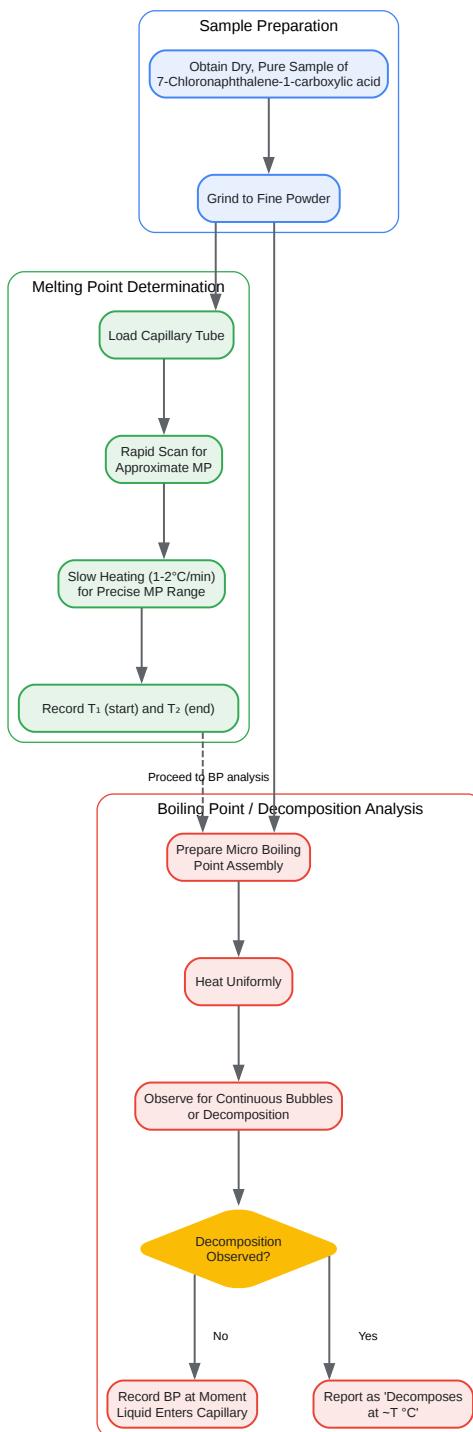
The strong intermolecular forces, particularly hydrogen bonding, that give **7-Chloronaphthalene-1-carboxylic acid** a presumably high melting point also dictate a high boiling point.^[4] Larger molecules have stronger London dispersion forces, which also contributes to a higher boiling point.^[11] However, the thermal stability of the molecule is a critical factor. Aromatic carboxylic acids can undergo decarboxylation (loss of CO_2) upon strong heating. Therefore, observation for decomposition (e.g., charring, gas evolution) is a crucial part of the experimental process.

Self-Validating Experimental Protocol: Thiele Tube Method

For small sample quantities, the Thiele tube or a similar micro boiling point apparatus provides an accurate determination.^[7]

Materials:

- **7-Chloronaphthalene-1-carboxylic acid** sample
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Thermometer
- Thiele tube or oil bath setup
- Heat-resistant mineral oil


Step-by-Step Methodology:

- Sample Preparation: Place a small amount (a few drops if melted, or a small amount of solid) of the compound into the fusion tube.
- Capillary Insertion: Place the capillary tube, sealed end up, into the fusion tube containing the sample.[\[11\]](#)
- Apparatus Assembly: Attach the fusion tube to the thermometer. The bottom of the fusion tube should be level with the thermometer bulb.
- Heating: Immerse the assembly in a Thiele tube or oil bath, ensuring the sample is below the oil level. Begin heating the apparatus gently and uniformly.[\[7\]](#)
- Observation of Bubbles: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
- Identifying the Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[\[7\]](#) This indicates the sample's vapor pressure has exceeded the atmospheric pressure.
- Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The bubble stream will slow down and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure. Record the temperature at this exact moment. This is the boiling point.[\[10\]](#)

- Observation for Decomposition: Throughout the heating process, visually inspect the sample for any signs of darkening or gas evolution unrelated to boiling, which would indicate decomposition. If decomposition occurs before a steady stream of bubbles is observed, the compound does not have a boiling point at atmospheric pressure.

Visualization of the Characterization Workflow

The logical flow for determining these key physical properties can be visualized to guide the experimental process.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Chloronaphthalene-1-carboxylic acid | C₁₁H₇ClO₂ | CID 13288329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 7-Chloronaphthalene-1-carboxylic acid | 58926-30-0 [smolecule.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. quora.com [quora.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. youtube.com [youtube.com]
- 10. Video: Boiling Points - Concept [jove.com]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- To cite this document: BenchChem. [7-Chloronaphthalene-1-carboxylic acid melting point and boiling point]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1611588#7-chloronaphthalene-1-carboxylic-acid-melting-point-and-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com